H-Met-Phe-Gly-OH

Übersicht

Beschreibung

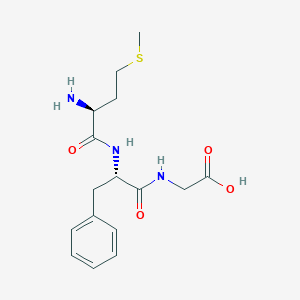

H-Met-Phe-Gly-OH, also known as Methionyl-Phenylalanyl-Glycine, is a tripeptide composed of methionine, phenylalanine, and glycine. Tripeptides like this compound are of significant interest in biochemical research due to their potential biological activities and their role as building blocks for larger peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid (methionine) to the resin: The carboxyl group of methionine is activated and coupled to the resin.

Deprotection and coupling: The protecting group on the amino terminus of methionine is removed, and phenylalanine is coupled to the free amino group.

Repetition for glycine: The process is repeated to add glycine to the growing peptide chain.

Cleavage from the resin: The completed tripeptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

H-Met-Phe-Gly-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: The phenylalanine residue can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Regeneration of methionine from its oxidized forms.

Substitution: Various substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

H-Met-Phe-Gly-OH serves as a crucial building block in peptide synthesis. Its structure allows researchers to create peptides with specific properties for various applications, including drug development and biochemical research. The synthesis typically involves solid-phase peptide synthesis (SPPS), which facilitates the sequential addition of amino acids to form the desired peptide chain.

Synthesis Methodology

- Attachment of Methionine : The carboxyl group of methionine is activated and coupled to a solid resin.

- Deprotection and Coupling : The protecting group on the amino terminus is removed, allowing phenylalanine to be coupled.

- Addition of Glycine : This process is repeated to incorporate glycine into the peptide chain.

- Cleavage and Purification : The completed tripeptide is cleaved from the resin and purified.

Biochemical Studies

Researchers utilize this compound to investigate protein interactions and enzyme activity. Its unique structure facilitates studies on how peptides interact with biological macromolecules, providing insights into cellular processes and potential therapeutic targets.

Case Study: Protein Interaction Studies

A study demonstrated that this compound could serve as a model compound for examining enzyme-substrate specificity, revealing important information about catalytic mechanisms in various biological systems .

Pharmaceutical Applications

In pharmaceutical research, this compound is explored for its potential therapeutic applications. It can be incorporated into drug formulations to enhance bioavailability and stability, making medications more effective.

Therapeutic Potential

- Neuroprotective Effects : Research indicates that peptides containing methionine and phenylalanine may exhibit neuroprotective effects, potentially aiding in the treatment of neurological disorders .

- Antioxidant Properties : Methionine's antioxidant capabilities allow it to scavenge free radicals, reducing oxidative stress linked to various diseases .

Cosmetic Industry

The compound is also being investigated for its applications in cosmetic formulations. Its potential to improve skin hydration and elasticity aligns with the increasing demand for effective skincare products.

Cosmetic Applications

Studies have shown that peptides similar to this compound can enhance skin barrier function and promote collagen synthesis, making them valuable ingredients in anti-aging products .

Research on Neurotransmitters

This compound plays a role in studies related to neurotransmitter function. This research aids in understanding neurological disorders and developing new treatments.

Neurotransmitter Modulation

Certain analogs of this tripeptide have been shown to modulate neurotransmitter release, suggesting potential applications in treating conditions like depression and anxiety .

Wirkmechanismus

The mechanism of action of H-Met-Phe-Gly-OH depends on its specific biological context. As a tripeptide, it can interact with various molecular targets, including enzymes and receptors. The methionine residue may participate in redox reactions, while the phenylalanine residue can engage in hydrophobic interactions. Glycine, being the smallest amino acid, provides flexibility to the peptide chain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Met-Phe-OH: A dipeptide lacking the glycine residue.

H-Phe-Gly-OH: A dipeptide lacking the methionine residue.

H-Met-Gly-OH: A dipeptide lacking the phenylalanine residue.

Uniqueness

H-Met-Phe-Gly-OH is unique due to the presence of all three amino acids, which confer specific chemical and biological properties. The combination of methionine, phenylalanine, and glycine allows for diverse interactions and reactions, making it a valuable compound for research and industrial applications.

Biologische Aktivität

H-Met-Phe-Gly-OH, also known as Methionyl-Phenylalanyl-Glycine, is a tripeptide that consists of three amino acids: methionine (Met), phenylalanine (Phe), and glycine (Gly). This compound is of significant interest in biological research due to its potential therapeutic applications and its role in various biochemical processes.

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain. The synthesis involves several steps:

- Attachment of Methionine : The carboxyl group of methionine is activated and coupled to a solid resin.

- Deprotection and Coupling : The protecting group on the amino terminus of methionine is removed, allowing phenylalanine to be coupled.

- Addition of Glycine : The process is repeated to incorporate glycine into the peptide chain.

- Cleavage and Purification : The completed tripeptide is cleaved from the resin and purified to obtain this compound in its active form.

Biological Activity

The biological activity of this compound can be attributed to its structural components and their interactions within biological systems. Here are some key areas where this tripeptide exhibits activity:

1. Antioxidant Properties

Methionine, one of the constituents of this compound, is known for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Research indicates that peptides containing methionine and phenylalanine may exhibit neuroprotective effects. For instance, studies have shown that certain analogs can modulate neurotransmitter release and may have implications in treating neurological conditions .

3. Analgesic Activity

Certain studies have explored the analgesic properties of related peptides. For example, enkephalins, which share structural similarities with this compound, have been shown to induce analgesia in animal models. This suggests that this compound may also influence pain pathways .

The mechanisms through which this compound exerts its biological effects include:

- Redox Reactions : The methionine residue can participate in redox reactions, contributing to cellular antioxidant defenses.

- Hydrophobic Interactions : Phenylalanine's hydrophobic nature allows it to interact favorably with lipid membranes and proteins, potentially influencing membrane fluidity and protein structure.

- Flexibility from Glycine : Glycine provides structural flexibility, allowing the peptide to adopt various conformations that may enhance its interaction with biological targets .

Case Studies

Several studies have highlighted the biological activity of peptides similar to this compound:

- A study on enkephalins demonstrated their ability to activate opioid receptors, leading to pain relief in mice .

- Research on antioxidant peptides has shown that those containing methionine effectively reduce oxidative damage in cellular models .

Data Table: Biological Activities of Related Peptides

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-24-8-7-12(17)15(22)19-13(16(23)18-10-14(20)21)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,23)(H,19,22)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLKICLNEICJGV-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.